molecular formula C10H15F6NO B11719923 3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL

3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL

Cat. No.: B11719923
M. Wt: 279.22 g/mol
InChI Key: AXFPQTAPMKHYHG-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL is a fluorinated secondary alcohol featuring a cyclohexylamino substituent and two trifluoromethyl groups. This compound’s structure combines a rigid cyclohexyl ring with fluorine-rich moieties, conferring unique physicochemical properties such as high lipophilicity, thermal stability, and resistance to metabolic degradation.

Properties

Molecular Formula

C10H15F6NO

Molecular Weight

279.22 g/mol

IUPAC Name

2-[(cyclohexylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C10H15F6NO/c11-9(12,13)8(18,10(14,15)16)6-17-7-4-2-1-3-5-7/h7,17-18H,1-6H2

InChI Key

AXFPQTAPMKHYHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL typically involves the reaction of cyclohexylamine with a trifluoromethylated precursor. One common method includes the use of hexafluoroacetone as a starting material, which undergoes a nucleophilic addition reaction with cyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often resulting in the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein folding.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate the activity of specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

3-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL (CAS: 196314-61-1)

  • Structural Difference: Replaces the cyclohexylamino group with a bicycloheptenyl moiety.
  • Applications: Polymer Synthesis: Used as a fluorocarbon monomer to produce polymers with enhanced chemical stability and thermal resistance. Pharmaceuticals: Serves as a building block for drug candidates targeting specific biological pathways .
  • Key Advantage : The bicyclic structure may improve steric hindrance, influencing polymer crystallinity and drug-receptor interactions.

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol (CAS: 478050-28-1)

  • Structural Difference: Features a seven-membered cycloheptylamino group instead of cyclohexylamino and lacks the trifluoromethyl group at the 2-position.
  • Molecular Formula: C₁₀H₁₈F₃NO.
  • Relevance: The larger cycloheptyl ring may alter solubility and bioavailability compared to the six-membered cyclohexyl analog. Potential applications in pharmaceuticals remain unexplored in the evidence .

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS: 646-97-9)

  • Structural Difference: Lacks the cyclohexylamino group and incorporates a pent-4-enyl chain.
  • Physical Properties :
    • Boiling Point: 97°C
    • Density: 1.36 g/mL
    • Refractive Index: 1.332–1.336
  • Applications : Primarily used in organic synthesis; its unsaturated chain enables further functionalization (e.g., cycloadditions).

Functional Group Comparisons

Fluorinated Alcohols in Pharmaceuticals

  • Example: 1-(3-(Trifluoromethyl)phenyl)propan-2-ol () Role: Intermediate in synthesizing kinase inhibitors (e.g., PIM kinase inhibitors).

Amino-Alcohol Derivatives

  • Example: (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS: 1392212-91-7) Structural Difference: Substitutes cyclohexylamino with a chlorophenyl group and introduces stereochemistry. Biological Relevance: Stereospecificity enhances binding affinity to biological targets (e.g., enzymes or receptors), a feature absent in the non-chiral target compound .

Physicochemical and Application Comparisons

Compound Name CAS Molecular Formula Key Substituents Applications Key Data/Advantages
Target Compound Not Provided C₁₀H₁₄F₆NO Cyclohexylamino, CF₃ Pharmaceuticals, Materials High fluorination for stability
3-(Bicyclo[2.2.1]hept-5-en-2-yl) analog 196314-61-1 C₁₂H₁₂F₆O Bicycloheptenyl, CF₃ Fluoropolymers, Drug development Enhanced thermal resistance
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol 646-97-9 C₆H₅F₆O Pentenyl chain, CF₃ Organic synthesis Low boiling point (97°C)
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol 478050-28-1 C₁₀H₁₈F₃NO Cycloheptylamino Undefined (potential pharmaceuticals) Larger ring for modified solubility

Biological Activity

3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL, also known by its CAS number 1980044-21-0, is a compound characterized by its trifluoromethyl groups and cyclohexylamino moiety. This unique structure contributes to its biological activity, making it a subject of interest in pharmaceutical and chemical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C₁₀H₁₅F₆NO
  • Molecular Weight: 279.2226 g/mol
  • CAS Number: 1980044-21-0
  • MDL Number: MFCD29915574

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.

Research indicates that the trifluoromethyl groups can enhance lipophilicity and metabolic stability, which may contribute to the compound's ability to interact with biological targets effectively. The cyclohexylamino group is known to influence receptor binding and cellular uptake.

Therapeutic Applications

  • Anticancer Activity
    • In vitro studies have demonstrated that compounds with similar trifluoromethyl structures exhibit anticancer properties. For example, derivatives have shown activity against various cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml .
    • A comparative study showed that while the trifluoromethyl derivatives exhibited lower potency than doxorubicin (a standard chemotherapy agent), they still demonstrated significant cytotoxic effects.
  • Neuroprotective Effects
    • Trifluoromethyl ketones have been reported to possess neuroprotective properties against apoptosis induced by potassium deprivation in cerebellar granule neurons. This suggests a potential role in neurodegenerative disease management .
  • Antimicrobial Activity
    • The compound's structure may confer antimicrobial properties, as seen in related compounds that inhibit bacterial virulence factors. This could be particularly relevant in the development of new antibiotics targeting resistant strains .

Case Study 1: Anticancer Screening

A study conducted on a series of trifluoromethyl-substituted compounds assessed their anticancer activity using an MTT assay. The results indicated that certain derivatives showed promising activity against the aforementioned cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Case Study 2: Neuroprotection in vitro

In a controlled experiment examining neuroprotective effects, compounds were tested for their ability to prevent apoptosis in cerebellar granule neurons. Results showed that specific trifluoromethyl compounds significantly reduced cell death compared to controls .

Data Tables

Property Value
Molecular FormulaC₁₀H₁₅F₆NO
Molecular Weight279.2226 g/mol
CAS Number1980044-21-0
Anticancer Activity (IC50)~5 µg/ml (varies by cell line)
Neuroprotective ActivitySignificant reduction in apoptosis

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